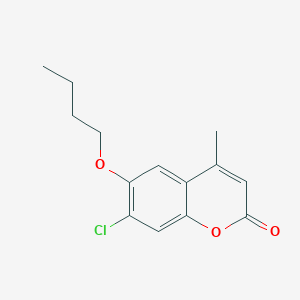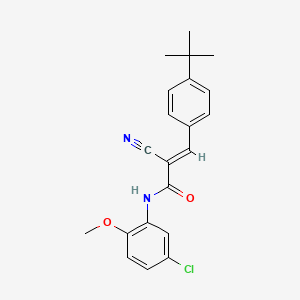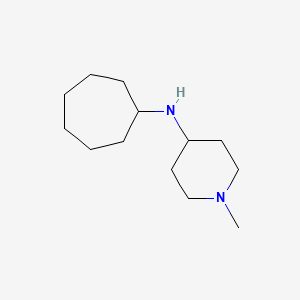
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-butoxy-7-chloro-4-methyl-2H-chromen-2-one, also known as Cloransulam-methyl, is a synthetic herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control weeds in various crops such as soybean, corn, and wheat. Cloransulam-methyl has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds.
科学的研究の応用
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been extensively studied for its herbicidal properties and has been found to be highly effective in controlling a wide range of weeds. However, recent research has also focused on its potential applications in other areas such as cancer treatment and neuroprotection. Studies have shown that 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can induce apoptosis in cancer cells and inhibit the growth of tumors. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl acts by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic levels of keto acids, which ultimately results in the death of the plant. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has a high affinity for the ALS enzyme and is highly selective for target weeds, making it an ideal herbicide for use in agriculture.
Biochemical and Physiological Effects
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has been found to have minimal toxicity to non-target organisms such as mammals, birds, and fish. However, studies have shown that it can have adverse effects on soil microorganisms and earthworms, which play a crucial role in maintaining soil health. 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl can also persist in the environment for extended periods, leading to potential contamination of soil and water resources.
実験室実験の利点と制限
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl has several advantages for use in lab experiments, including its high efficacy, low toxicity, and selectivity for target weeds. It is also readily available and relatively easy to synthesize. However, its persistence in the environment and potential adverse effects on non-target organisms can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. One area of interest is its potential applications in cancer treatment and neuroprotection. Further studies are needed to elucidate the mechanism of action and determine the optimal dosage and administration route for these applications. Another area of research is the development of new formulations and delivery systems that can enhance the efficacy and reduce the environmental impact of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl. Finally, more studies are needed to assess the long-term effects of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl on soil health and ecosystem functioning.
Conclusion
6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl is a synthetic herbicide that has gained popularity due to its high efficacy, low toxicity, and selective action on target weeds. It has been extensively studied for its herbicidal properties and has potential applications in other areas such as cancer treatment and neuroprotection. However, its persistence in the environment and potential adverse effects on non-target organisms highlight the need for further research to develop new formulations and delivery systems that can enhance its efficacy and reduce its environmental impact.
合成法
The synthesis of 6-butoxy-7-chloro-4-methyl-2H-chromen-2-onemethyl involves several steps, including the formation of the sulfonylurea backbone, the introduction of the chromenone ring, and the substitution of the chlorine and butoxy groups. The process starts with the reaction of 2-chloro-N-(4,6-dimethoxypyrimidin-2-yl) acetamide with methylsulfonyl chloride to form the sulfonylurea intermediate. The intermediate is then treated with 4-methyl-2H-chromen-2-one in the presence of a base to introduce the chromenone ring. The final step involves the substitution of the chlorine and butoxy groups using appropriate reagents.
特性
IUPAC Name |
6-butoxy-7-chloro-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO3/c1-3-4-5-17-13-7-10-9(2)6-14(16)18-12(10)8-11(13)15/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYFZYEOIMVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-methyl-1-phenylcyclopentanecarboxamide](/img/structure/B4998465.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998473.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(3-fluorophenyl)acetamide](/img/structure/B4998485.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)phenol hydrochloride](/img/structure/B4998489.png)
![5-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B4998497.png)
![N~1~-{2-[(3-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4998499.png)

![3-{[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B4998521.png)
![1-[4-(4-fluorophenyl)-1-piperazinyl]-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol dihydrochloride](/img/structure/B4998536.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4998551.png)
![5-[4-(dimethylamino)phenyl]-2-(3-fluorophenyl)-2,4-pentadienenitrile](/img/structure/B4998559.png)
